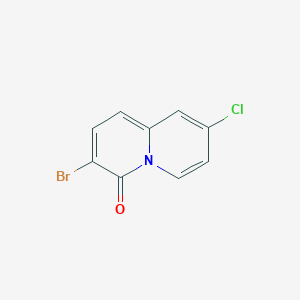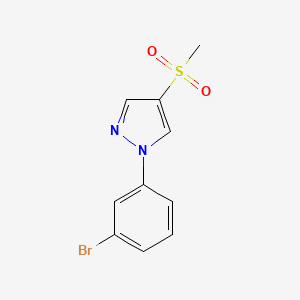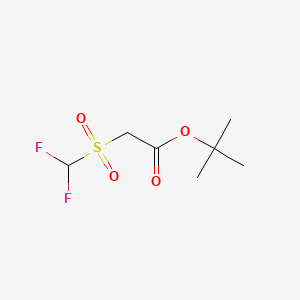![molecular formula C10H18ClN B13462977 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride](/img/structure/B13462977.png)
4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-2H)bicyclo[111]pentan-1-yl]piperidine hydrochloride is a compound that features a bicyclo[111]pentane core, which is known for its unique three-dimensional structure and high strain energy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-2H)bicyclo[111]pentan-1-yl]piperidine hydrochloride typically involves the construction of the bicyclo[11One common method for synthesizing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes or via radical or nucleophilic addition across a [1.1.1]propellane .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often involves scalable methods such as photoredox catalysis or triethylborane-catalyzed reactions. These methods allow for the preparation of functionalized bicyclo[1.1.1]pentanes on a multi-gram scale, making them suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can act as a bioisostere, replacing phenyl rings in biologically active compounds. This replacement can enhance the compound’s solubility, potency, and metabolic stability . The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, known for its high strain energy and unique structure.
[1.1.1]Propellane: Another bicyclic compound with similar structural features.
Cubane: A highly strained bicyclic compound with a cubic structure.
Uniqueness
4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride is unique due to the combination of the bicyclo[1.1.1]pentane core and the piperidine moiety. This combination provides a three-dimensional structure that can enhance the compound’s properties, making it a valuable tool in drug discovery and materials science .
Propiedades
Fórmula molecular |
C10H18ClN |
|---|---|
Peso molecular |
188.71 g/mol |
Nombre IUPAC |
4-(3-deuterio-1-bicyclo[1.1.1]pentanyl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-3-11-4-2-9(1)10-5-8(6-10)7-10;/h8-9,11H,1-7H2;1H/i8D; |
Clave InChI |
TYAXZHDMUMSFLX-RKMPQLHESA-N |
SMILES isomérico |
[2H]C12CC(C1)(C2)C3CCNCC3.Cl |
SMILES canónico |
C1CNCCC1C23CC(C2)C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


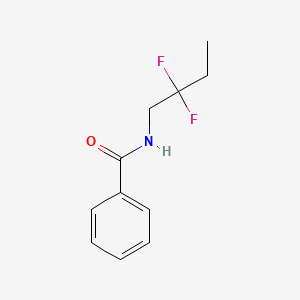

amine hydrochloride](/img/structure/B13462900.png)
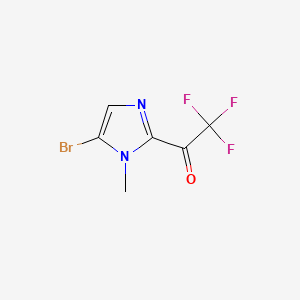
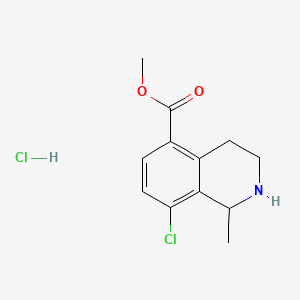
![rac-(1R,2S,4S)-2-(methoxymethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13462913.png)
![4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13462921.png)

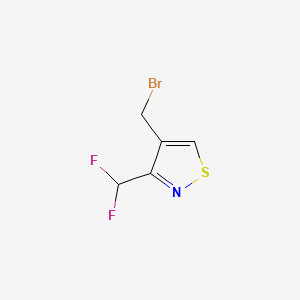
![rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13462935.png)
